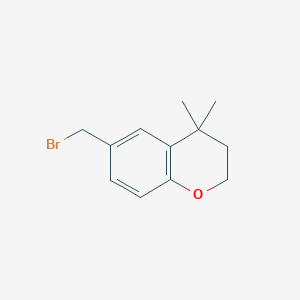
6-(bromomethyl)-4,4-dimethyl-2,3-dihydrochromene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(bromomethyl)-4,4-dimethyl-2,3-dihydrochromene is an organic compound belonging to the chroman family. Chromans are oxygen-containing heterocycles that are significant in medicinal chemistry due to their diverse biological activities. The bromomethyl group at the 6th position and the dimethyl groups at the 4th position of the chroman ring make this compound unique and potentially useful in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-(bromomethyl)-4,4-dimethyl-2,3-dihydrochromene can be synthesized through several methods. One common approach involves the cyclization of 3-alkoxybenzyl methyl ketones. Another method includes the reaction of 2,2-dimethyl-3-bromobutyric acid with 6-hydroxychromone. Additionally, the cyclization of 2-alkoxy-3-bromo-4,4-dimethylbutanone with aryl lithium reagents is also employed.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(bromomethyl)-4,4-dimethyl-2,3-dihydrochromene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding chromanones or reduction to yield chromanols.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted chromans, while oxidation and reduction reactions can produce chromanones and chromanols, respectively.
Wissenschaftliche Forschungsanwendungen
6-(bromomethyl)-4,4-dimethyl-2,3-dihydrochromene has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-(bromomethyl)-4,4-dimethyl-2,3-dihydrochromene involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-4,4-dimethylthiochroman: Similar in structure but contains a sulfur atom instead of an oxygen atom in the chroman ring.
4,4-Dimethylchroman: Lacks the bromomethyl group, making it less reactive in certain chemical reactions.
6-Methyl-4,4-dimethylchroman: Contains a methyl group instead of a bromomethyl group, affecting its reactivity and biological activity.
Uniqueness
6-(bromomethyl)-4,4-dimethyl-2,3-dihydrochromene is unique due to the presence of the bromomethyl group, which enhances its reactivity and potential for forming various derivatives. This makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Eigenschaften
Molekularformel |
C12H15BrO |
|---|---|
Molekulargewicht |
255.15 g/mol |
IUPAC-Name |
6-(bromomethyl)-4,4-dimethyl-2,3-dihydrochromene |
InChI |
InChI=1S/C12H15BrO/c1-12(2)5-6-14-11-4-3-9(8-13)7-10(11)12/h3-4,7H,5-6,8H2,1-2H3 |
InChI-Schlüssel |
RHAPYAPDAQVPKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCOC2=C1C=C(C=C2)CBr)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














